The synthesis of 4-hydrazino-N-methylbenzenemethanesulfonamide can be achieved through several methods. One notable method involves the reaction of 4,4-dialkoxy-N,N-dimethylbutanamine with polyphosphate ester in acetonitrile, yielding the desired compound with high purity and yield .
The process often necessitates purification steps such as chromatography to achieve the desired product purity due to potential by-products formed during synthesis .
The molecular structure of 4-hydrazino-N-methylbenzenemethanesulfonamide features a hydrazine group (-NH-NH2) attached to a benzene ring, which is further substituted with a methyl group and a methanesulfonamide group. The structural representation can be described using the SMILES notation: Cl.CNS(=O)(=O)Cc1ccc(NN)cc1
.
4-Hydrazino-N-methylbenzenemethanesulfonamide participates in various chemical reactions typical for amines and sulfonamides. It can undergo:
In synthetic pathways, this compound serves as an intermediate for synthesizing other pharmaceuticals, such as sumatriptan, where it is reacted with other reagents under specific conditions .
The mechanism of action for 4-hydrazino-N-methylbenzenemethanesulfonamide primarily relates to its role in biological systems as an active pharmaceutical ingredient. It acts by modulating biochemical pathways through interactions with specific receptors or enzymes.
The physical and chemical properties of 4-hydrazino-N-methylbenzenemethanesulfonamide are crucial for its application in research and industry:
This compound is categorized under GHS hazard classifications indicating it may pose health risks, such as being an irritant or toxic upon exposure .
4-Hydrazino-N-methylbenzenemethanesulfonamide has diverse applications in scientific research:
4-Hydrazino-N-methylbenzenemethanesulfonamide is a specialized sulfonamide derivative featuring a hydrazine group (–NHNH₂) attached to the para-position of a benzene ring. Its core structure consists of a benzenemethane scaffold modified with a methylsulfonamide group (–NHSO₂CH₃) and a hydrazine substituent. The compound exists in both free base (C₈H₁₃N₃O₂S, MW 215.28 g/mol) and monohydrochloride salt (C₈H₁₄ClN₃O₂S, MW 251.73 g/mol) forms [1] [3] [5].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide; hydrochloride (salt form) |
CAS Number (Free Base) | 139272-29-0 |
CAS Number (Hydrochloride) | 88933-16-8 |
Other Synonyms | N-Methyl-4-diazanylsulfabenzamide; Sumatriptan Hydrazine Impurity |
Molecular Formula (Salt) | C₈H₁₄ClN₃O₂S |
UNII Code | E6PT6JNT3A |
Canonical SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)NN.Cl (salt) |
The hydrochloride salt (CAS 88933-16-8) is commercially significant due to enhanced stability for pharmaceutical handling [2] [6].
Sulfonamides emerged as pivotal chemotherapeutic agents in the 1930s with the discovery of Prontosil™. While 4-Hydrazino-N-methylbenzenemethanesulfonamide itself lacks direct therapeutic use, its development reflects advancements in sulfonamide functionalization for specialized intermediates. The integration of a hydrazine moiety distinguishes it from classical antibacterial sulfonamides, enabling unique reactivity in heterocycle formation and conjugate synthesis [4] [8]. Its identification as a synthetic precursor for triptan-class drugs exemplifies the evolution of sulfonamide chemistry toward targeted neuropharmacology applications [8].
This compound’s primary importance lies in its role as a high-value intermediate for synthesizing sumatriptan—a 5-HT₁ receptor agonist for migraine therapy. The hydrazine group facilitates key reactions:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0